molecular formula C5H13N3O2 B13273449 1-Ethyl-2-hydroxy-1-(2-hydroxyethyl)guanidine

1-Ethyl-2-hydroxy-1-(2-hydroxyethyl)guanidine

Cat. No.: B13273449
M. Wt: 147.18 g/mol
InChI Key: KMQDCGSEYCYGJJ-UHFFFAOYSA-N
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Description

1-Ethyl-2-hydroxy-1-(2-hydroxyethyl)guanidine is a chemical compound with the molecular formula C5H13N3O2 It is a guanidine derivative, characterized by the presence of both ethyl and hydroxyethyl groups attached to the guanidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-hydroxy-1-(2-hydroxyethyl)guanidine typically involves the reaction of ethylamine with cyanamide, followed by hydrolysis and subsequent reaction with ethylene glycol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:

    Reaction of Ethylamine with Cyanamide: This step forms the initial guanidine structure.

    Hydrolysis: This step involves the addition of water to break down intermediate compounds.

    Reaction with Ethylene Glycol: This final step introduces the hydroxyethyl group, completing the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-hydroxy-1-(2-hydroxyethyl)guanidine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxo derivatives.

    Reduction: This reaction can result in the formation of amine derivatives.

    Substitution: This reaction can replace one of the functional groups with another, such as halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid).

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Ethyl-2-hydroxy-1-(2-hydroxyethyl)guanidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antiviral properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-hydroxy-1-(2-hydroxyethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

    1-Ethylguanidine: Lacks the hydroxyethyl group, making it less hydrophilic.

    2-Hydroxyethylguanidine: Lacks the ethyl group, affecting its overall reactivity and solubility.

    1,2-Dihydroxyethylguanidine: Contains an additional hydroxyethyl group, increasing its hydrophilicity and potential for hydrogen bonding.

Uniqueness: 1-Ethyl-2-hydroxy-1-(2-hydroxyethyl)guanidine is unique due to its specific combination of ethyl and hydroxyethyl groups, which confer distinct chemical properties such as solubility, reactivity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H13N3O2

Molecular Weight

147.18 g/mol

IUPAC Name

1-ethyl-2-hydroxy-1-(2-hydroxyethyl)guanidine

InChI

InChI=1S/C5H13N3O2/c1-2-8(3-4-9)5(6)7-10/h9-10H,2-4H2,1H3,(H2,6,7)

InChI Key

KMQDCGSEYCYGJJ-UHFFFAOYSA-N

Isomeric SMILES

CCN(CCO)/C(=N/O)/N

Canonical SMILES

CCN(CCO)C(=NO)N

Origin of Product

United States

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